

CAS number and molecular formula for 4-Fluoroquinolin-7-amine

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Compound of Interest

Compound Name: 4-Fluoroquinolin-7-amine

Cat. No.: B15231825

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An In-depth Technical Guide to 4-Fluoroquinolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroquinolin-7-amine, systematically known as 7-fluoroquinolin-4-amine, is a fluorinated heterocyclic amine belonging to the quinoline class of compounds. The quinoline scaffold is a prominent structural motif in a vast array of biologically active molecules and approved pharmaceuticals. The introduction of a fluorine atom at the 7-position and an amine group at the 4-position of the quinoline ring system imparts unique physicochemical and pharmacological properties, making it a compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical identity, synthesis, and biological relevance of **4-Fluoroquinolin-7-amine**, with a focus on its potential applications in cancer research.

Chemical and Physical Properties

The fundamental chemical and physical properties of **4-Fluoroquinolin-7-amine** are summarized in the table below. These properties are crucial for its handling, formulation, and in silico modeling for drug design.

Property	Value	Source
CAS Number	948293-49-0	[1]
Molecular Formula	C ₉ H ₇ FN ₂	[1]
Molecular Weight	162.16 g/mol	[1]
IUPAC Name	7-fluoroquinolin-4-amine	[1]
Synonyms	4-Amino-7-fluoroquinoline	[1]
XLogP3	1.7	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	2	[1]
Rotatable Bond Count	0	[1]
Exact Mass	162.05932639 Da	[1]
Topological Polar Surface Area	38.9 Å ²	[1]

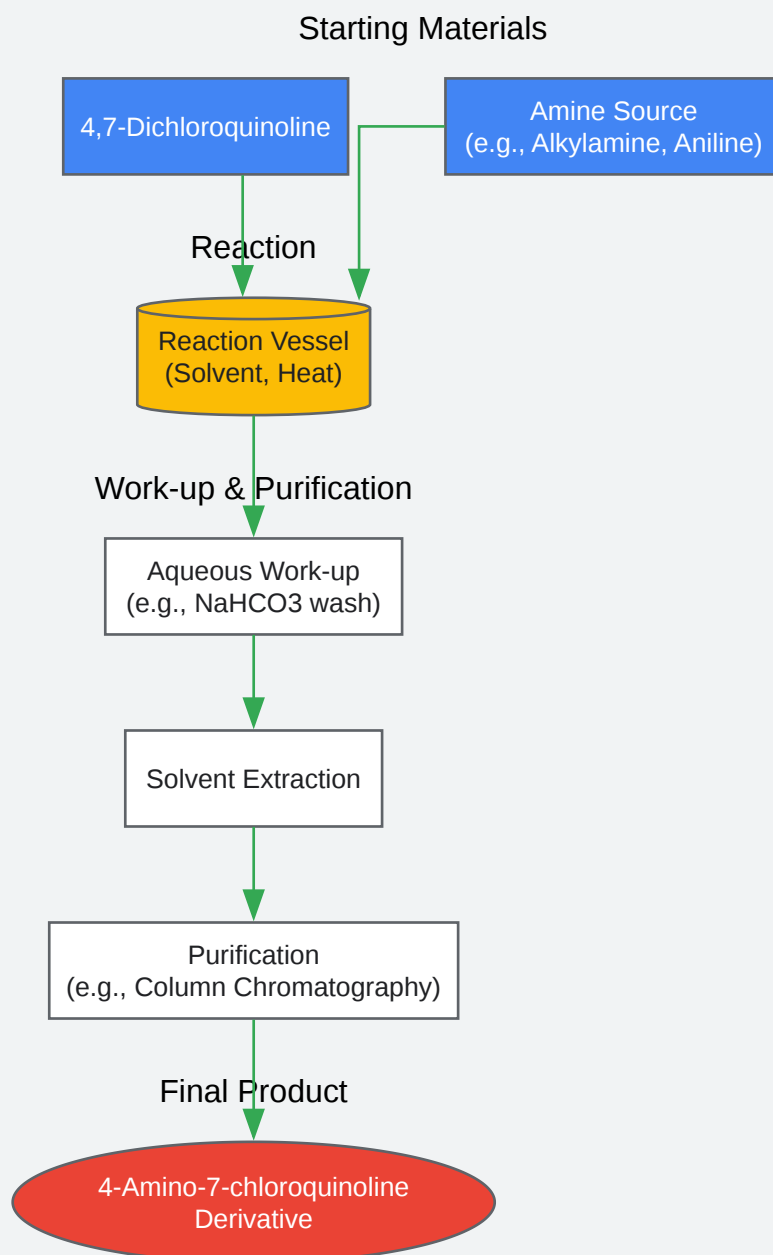
Synthesis and Experimental Protocols

The synthesis of **4-Fluoroquinolin-7-amine** and its derivatives typically proceeds through a nucleophilic aromatic substitution (S_NAr) reaction. The key precursor for this synthesis is a di-substituted quinoline, commonly 4-chloro-7-fluoroquinoline. The chloro group at the 4-position is highly susceptible to nucleophilic attack by an amine source, leading to the desired 4-aminoquinoline derivative.

Representative Synthetic Workflow

Below is a generalized workflow for the synthesis of 4-aminoquinoline derivatives, which can be adapted for the specific synthesis of **4-Fluoroquinolin-7-amine**.

General Synthetic Workflow for 4-Aminoquinoline Derivatives



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Caption: Generalized workflow for the synthesis of 4-aminoquinoline derivatives.

Experimental Protocol: Synthesis of Butyl-(7-fluoroquinolin-4-yl)-amine (A representative 4-amino-7-fluoroquinoline derivative)

This protocol is adapted from the synthesis of a similar 4-aminoquinoline derivative and can be considered a representative method.

- **Reaction Setup:** A mixture of 7-fluoro-4-chloroquinoline (1 equivalent) and butylamine (2 equivalents) is prepared.
- **Heating:** The reaction mixture is heated to a temperature range of 120-130°C.
- **Stirring:** The mixture is stirred continuously at this temperature for approximately 6 hours.
- **Cooling:** After the reaction is complete, the mixture is allowed to cool to room temperature.
- **Work-up:** The cooled reaction mixture is taken up in a suitable organic solvent, such as dichloromethane. The organic layer is then washed sequentially with a 5% aqueous sodium bicarbonate (NaHCO_3) solution, water, and finally with brine.
- **Drying and Concentration:** The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO_4) and the solvent is removed under reduced pressure.
- **Purification:** The resulting residue is purified, for example, by precipitation through the addition of a hexane:chloroform mixture (e.g., 80:20 v/v), to yield the final product.

Biological Activity and Applications in Drug Discovery

The 4-aminoquinoline scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom can significantly modulate the compound's metabolic stability, lipophilicity, and target binding affinity.

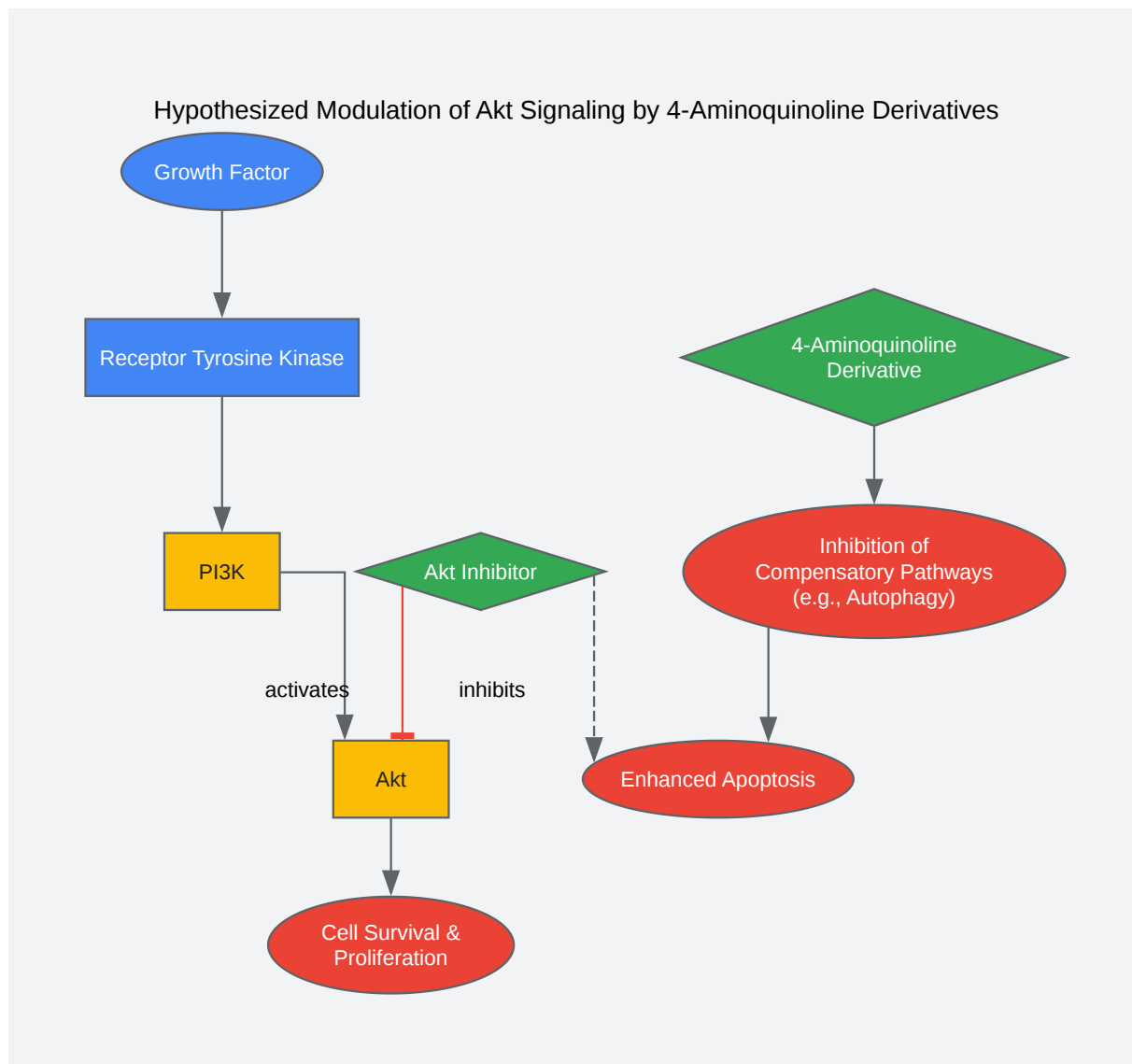
Anticancer Activity

Recent studies have highlighted the potential of 4-aminoquinoline derivatives, including those with a 7-fluoro substitution, as anticancer agents. A notable application is their use in combination therapies to sensitize cancer cells to other treatments.

One study investigated a derivative of **4-Fluoroquinolin-7-amine**, specifically N'-(7-Fluoroquinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, for its ability to enhance the cytotoxic effects of Akt inhibitors in breast cancer cell lines.^[2] The combination of this 4-aminoquinoline derivative with an Akt inhibitor led to a significant increase in cancer cell killing, suggesting a synergistic effect.^[2] This finding is particularly promising as it points towards a strategy to overcome resistance to targeted therapies. The 4-aminoquinoline scaffold and the dimethylamino side chain were identified as crucial for this sensitizing activity.^[2]

Modulation of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The ability of 4-aminoquinoline derivatives to sensitize cancer cells to Akt inhibitors suggests an interaction with this pathway. While the exact mechanism of **4-Fluoroquinolin-7-amine** itself is still under investigation, a plausible hypothesis is that it may interfere with cellular processes that are compensatory to Akt inhibition, such as autophagy.



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Caption: Hypothesized role of 4-aminoquinoline derivatives in enhancing Akt inhibitor-induced apoptosis.

Conclusion

4-Fluoroquinolin-7-amine is a valuable scaffold in medicinal chemistry with demonstrated potential in the development of novel therapeutic agents. Its straightforward synthesis and the

biological activity of its derivatives, particularly in the context of cancer therapy, make it a compelling subject for further research. The ability of these compounds to sensitize cancer cells to existing targeted therapies opens up new avenues for combination treatments that could improve efficacy and overcome drug resistance. Future studies should focus on elucidating the precise molecular mechanisms of action of **4-Fluoroquinolin-7-amine** and its analogs to fully realize their therapeutic potential.

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References

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